dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione
Description
Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione (CAS: 20946-32-1) is a heterocyclic compound featuring a fused thiophene-furan core with two methyl ester groups. It is synthesized via esterification of thiophene-3,4-dicarboxylic acid derivatives, yielding a structure that enhances solubility and modulates electronic properties compared to its anhydride counterparts . This compound is pivotal in organic electronics and polymer chemistry due to its electron-deficient aromatic system, which facilitates charge transport in semiconducting materials .
Properties
IUPAC Name |
4,6-dimethylthieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWYREGVOYREQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(S1)C)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylthiophene-3,4-dicarboxylic anhydride with a suitable reagent to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Diels-Alder Cycloaddition
This compound participates in [4+2] cycloaddition reactions as a dienophile due to its electron-deficient nature. A notable application is its use in synthesizing (-)- and (+)-palasonin via reaction with citraconic anhydride .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder with citraconic anhydride | Reflux in toluene, 20 h at 130°C | Palasonin enantiomers | Not reported |
Nucleophilic Substitution
The anhydride moiety undergoes nucleophilic substitution with amines, enabling derivatization. For example, reactions with alkylamines yield pyrrolidine-dione derivatives .
Palladium-Catalyzed C-H Arylation
Direct C-H functionalization via Pd catalysis allows for regioselective arylation, forming donor-acceptor-donor (D-A-D) architectures .
| Catalytic System | Conditions | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, P(o-tol)₃ | 115°C in toluene, 24 h | Arylated thieno[3,4-c]furan-1,3-dione derivatives | 75–90% |
Key Features :
- Compatibility with electron-rich and electron-poor bromoarenes .
- Enables synthesis of π-conjugated materials for optoelectronic applications .
Condensation with Active Methylene Compounds
Reactivity with cyclic methylene ketones (e.g., 1,3-cyclohexanedione) or enamines generates polycyclic fused systems, which exhibit antimicrobial and anticancer activities .
Reduction and Oxidation
While direct reduction/oxidation data for the dimethyl derivative is limited, analogous thieno-furan diones undergo:
Scientific Research Applications
Chemical Properties and Structure
Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione features a fused thieno-furan structure with two methyl groups at the 1 and 3 positions. Its molecular formula is , and it has a molecular weight of 182.20 g/mol. The structure can be represented as follows:
Chemistry
This compound serves as a building block for synthesizing more complex molecules and materials. It can undergo various chemical reactions such as oxidation, reduction, and substitution to introduce different functional groups onto the thiophene or furan rings .
Biology
The compound's unique structure makes it a candidate for studying biological interactions. Research indicates that it may interact with specific enzymes and receptors, leading to various biological effects. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine
Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. Studies have demonstrated its cytotoxic effects against various cancer cell lines with promising IC50 values indicating significant antitumor activity.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as conductive polymers and electronic devices . Its properties allow for the creation of materials with enhanced electrical conductivity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A notable study by Xia et al. reported an IC50 value of approximately 26 µM against A549 lung cancer cells. The mechanism of action is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It demonstrated significant free radical scavenging activity in vitro . This property is crucial in combating oxidative stress and preventing cellular damage.
Cytotoxicity Profile
The following table summarizes the IC50 values obtained from various studies assessing the cytotoxic effects of this compound on different cancer cell lines:
Mechanism of Action
The mechanism of action of dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Lipophilicity : The dimethyl ester exhibits higher logP (~1.8) compared to the anhydride (logP ~0.5), improving solubility in organic solvents .
- Reactivity : The anhydride (6007-85-8) is highly electrophilic, enabling nucleophilic attack for polymer backbone formation. In contrast, the dimethyl ester requires harsher conditions for transesterification or hydrolysis .
- Electronic Effects : Bromination (1015423-45-6) lowers the LUMO energy by ~0.5 eV versus the parent anhydride, enhancing electron-accepting capacity in organic semiconductors .
Research Findings and Trends
- Biological Activity: Derivatives like tetrahydro-furo[3,4-c]furan-1-one (16810-52-9) exhibit anti-inflammatory properties, though dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione remains underexplored in medicinal chemistry .
- Stability : The dimethyl ester demonstrates superior thermal stability (decomposition at 280°C) compared to the anhydride (220°C), favoring high-temperature processing in device fabrication .
Biological Activity
Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a fused thieno-furan structure with two methyl groups at the 1 and 3 positions. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In various studies, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Antitumor Activity
In a study conducted by Xia et al., this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results demonstrated an IC50 value of approximately 26 µM against A549 lung cancer cells, indicating potent antitumor activity .
The mechanism through which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. It has been suggested that the compound may act as a GABAA receptor antagonist in the brain .
Antioxidant Activity
In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress and preventing cellular damage.
Research Findings
A study highlighted the antioxidant activity of thieno[3,4-c]furan derivatives, including this compound. The compound showed significant free radical scavenging activity in vitro .
Cytotoxicity Profile
The cytotoxic effects of this compound were assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
Synthesis of this compound
The synthesis of this compound involves several steps starting from thiophene derivatives. The general synthetic route is as follows:
- Starting Materials : Thiophene dicarboxylic acid is reacted with acetic anhydride.
- Refluxing : The mixture is refluxed for several hours to facilitate cyclization.
- Purification : The crude product is purified through recrystallization.
This synthetic pathway not only yields this compound but also allows for modifications to enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
